3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one
Overview
Description
3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxy, phenyl, and propanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the use of 2-aminopyrazine as a catalyst to obtain direct crystals of the compound. The reaction typically involves the condensation of appropriate starting materials under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Antiviral Activity: Interfering with viral replication and entry into host cells.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one: Lacks the phenyl and propanoyl groups.
4-Phenyl-2-propanoylcyclohex-2-en-1-one: Lacks the hydroxy and dimethyl groups.
5,5-Dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one: Lacks the hydroxy group.
Uniqueness
3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one is unique due to the presence of all three functional groups (hydroxy, phenyl, and propanoyl) on the cyclohexene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-4-12(18)14-13(19)10-17(2,3)15(16(14)20)11-8-6-5-7-9-11/h5-9,15,20H,4,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGZEZKUEMFPNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(C(CC1=O)(C)C)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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